2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
Description
Historical Development of Hexahydroquinoline-Based Architectures
Hexahydroquinoline (HHQ) derivatives have evolved significantly since their initial synthesis via the Hantzsch reaction, which traditionally involved cyclocondensation of aldehydes, β-keto esters, and ammonia. Early methods faced challenges such as prolonged reaction times (6–24 hours) and moderate yields (50–70%). Modern advancements, including ionic liquid catalysis, have revolutionized HHQ synthesis. For example, [H₂-DABCO][HSO₄]₂ ionic liquid enables room-temperature reactions with 76–100% yields in 5–15 minutes. This green chemistry approach reduces environmental impact, as evidenced by an eco-score of 75.6 and E-factor of 0.27.
Table 1: Comparative Analysis of HHQ Synthetic Methods
| Method | Catalyst | Yield (%) | Time (min) | Eco-Score |
|---|---|---|---|---|
| Traditional Hantzsch | None | 50–70 | 360–1440 | N/A |
| Triton X-100 | Surfactant | 85–92 | 120–180 | 68.4 |
| Ionic Liquid | [H₂-DABCO][HSO₄]₂ | 76–100 | 5–15 | 75.6 |
The structural complexity of HHQ derivatives, including their fused bicyclic system and stereochemical diversity, has made them attractive targets for anticancer, anti-inflammatory, and antimicrobial applications.
Pharmacophoric Significance of the 1,3-Benzodioxol Moiety
The 1,3-benzodioxol group enhances pharmacokinetic properties by improving lipid solubility and membrane permeability. Its electron-rich oxygen atoms facilitate hydrogen bonding with biological targets, as demonstrated in EGFR kinase inhibitors. For instance, 10c and 10d (HHQ derivatives with aromatic substituents) showed IC₅₀ values of 0.097–0.280 µM against EGFR mutants, outperforming erlotinib in some cases.
The moiety’s role in modulating inflammatory mediators is equally critical. In LPS-induced 3T3 cells, benzodioxol-containing HHQ derivatives reduced TGF-β1 levels by 40–60%, suggesting anti-inflammatory potential.
Strategic Importance of Sulfanylacetamide Linkages in Medicinal Chemistry
Sulfanylacetamide bridges (-S-CH₂-CONH-) contribute to target specificity by enabling covalent interactions with cysteine residues in enzymes. For example, HHQ derivatives with sulfur-containing side chains exhibited 8–10-fold higher apoptosis induction in HOP-92 lung cancer cells compared to controls. The sulfanyl group’s polarizability also enhances solubility, as evidenced by logP reductions of 0.5–1.2 units in analogs with this linkage.
Table 2: Impact of Sulfanylacetamide on Drug-Likeness
| Property | With Sulfanylacetamide | Without Sulfanylacetamide |
|---|---|---|
| logP | 2.8 ± 0.3 | 3.5 ± 0.4 |
| H-bond Acceptors | 5.2 ± 0.7 | 4.1 ± 0.5 |
| TPSA (Ų) | 85.6 ± 6.2 | 72.3 ± 5.8 |
Rationale for Cyano-Substitution in Heterocyclic Frameworks
The cyano (-CN) group at position 3 of the HHQ core serves dual roles:
- Electronic Modulation: Withdrawing electrons via the -I effect, it increases the electrophilicity of adjacent carbons, facilitating Michael additions during synthesis.
- Biological Interactions: The nitrile’s dipole moment (3.94 D) enables dipole–dipole interactions with kinase ATP-binding pockets. This is critical in compounds like 10d , where the cyano group contributes to a 0.097 µM IC₅₀ against EGFR^WT^.
X-ray crystallography of related compounds confirms that cyano substitution induces planar conformations, improving π-stacking with tyrosine residues in target proteins.
Properties
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S/c1-15-6-8-19(16(2)10-15)29-24(32)13-35-27-18(12-28)25(26-20(30-27)4-3-5-21(26)31)17-7-9-22-23(11-17)34-14-33-22/h6-11,25,30H,3-5,13-14H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWYHGLXBGOZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC5=C(C=C4)OCO5)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the quinoline derivative: This involves the condensation of aniline derivatives with β-ketoesters under acidic conditions.
Introduction of the cyano group: This is typically done via nucleophilic substitution reactions using cyanide salts.
Formation of the sulfanyl-acetamide moiety: This involves the reaction of the quinoline derivative with thiols and subsequent acylation with acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzodioxole ring and quinoline moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide exhibit significant anticancer properties. The hexahydroquinoline structure has been linked to cytotoxicity against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
The presence of the benzodioxole and cyano groups suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. The sulfanyl group may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy as an antimicrobial agent.
Neuroprotective Effects
There is emerging evidence that compounds featuring the hexahydroquinoline scaffold possess neuroprotective properties. These compounds may help in preventing neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This application is particularly relevant for conditions such as Alzheimer's disease and other forms of dementia.
Data Table: Summary of Research Findings
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of hexahydroquinoline derivatives and evaluated their anticancer activity against breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis via caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at a leading microbiology institute tested the antimicrobial properties of several benzodioxole-containing compounds. The results showed that the tested compounds exhibited substantial antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, supporting the potential use of these compounds in treating infections.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring and quinoline moiety are known to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity can be contextualized by comparing it to acetamide derivatives with overlapping pharmacophores or substituents:
Key Differences in Bioactivity and Physicochemical Properties
- Anti-Exudative Potential: The triazole-based acetamide in demonstrated significant anti-exudative effects at 10 mg/kg, likely due to its triazole ring’s electron-rich nature and furan’s role in modulating solubility.
- Herbicidal vs. Pharmacological Activity : Alachlor and other chloroacetamides in exhibit pesticidal activity via alkylation of plant enzymes. The target compound lacks a chloro group but includes a benzodioxole moiety, which is associated with CNS activity in other drugs (e.g., paroxetine). This suggests divergent biological targets compared to pesticidal analogs .
- Electron-Impact Mass Spectrometry (EIMS): While EIMS data for the target compound are unavailable, related acetamides in show fragmentation patterns dominated by sulfanyl and aromatic cleavages (e.g., m/z 231 for C11H9N3OS+). The target compound’s benzodioxole and cyano groups would likely produce distinct fragmentation ions, aiding in structural identification .
Biological Activity
The compound 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule notable for its diverse functional groups. This article explores its biological activity, including pharmacological properties and mechanisms of action based on available research.
Chemical Structure
The compound features several key components:
- Benzodioxole ring : Known for its biological activity and potential in medicinal chemistry.
- Quinoline derivative : Associated with various therapeutic effects.
- Cyano group : Often linked to enhanced reactivity and biological interactions.
- Sulfanyl-acetamide moiety : Implicated in various biological processes.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
Anticancer Activity
Studies have suggested that quinoline derivatives possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds similar to this one have been shown to interfere with DNA synthesis and repair mechanisms in cancer cells.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Benzodioxole derivatives are frequently investigated for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Antibacterial Effects
Preliminary studies indicate that this compound may have antibacterial properties. The mechanism could involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
The exact mechanism of action for this specific compound remains under investigation; however, it is hypothesized that it interacts with various molecular targets:
- Enzymatic Inhibition : Compounds containing quinoline and benzodioxole rings often act as enzyme inhibitors.
- Receptor Modulation : The structural features may allow binding to specific receptors involved in signaling pathways related to inflammation and cancer.
Research Findings and Case Studies
Comparative Analysis
When comparing the biological activity of this compound with similar compounds:
Q & A
Q. What experimental designs address potential off-target effects in multi-omics studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
